![molecular formula C16H12ClN3O B6577635 2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1207042-42-9](/img/structure/B6577635.png)
2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of pharmacological activities and are used in various fields such as pharmaceuticals, agriculture, and industry . The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(1H-pyrazol-3-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
2-chlorobenzoyl chloride+4-(1H-pyrazol-3-yl)aniline→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include pyrazole N-oxides.
Reduction Reactions: Products include amine derivatives of the original compound.
Scientific Research Applications
2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A tyrosine kinase inhibitor used in cancer treatment.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Rimonabant: An anti-obesity agent that acts as a cannabinoid receptor antagonist.
Uniqueness
2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its specific structure, which combines a pyrazole ring with a benzamide moiety. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be present in similar compounds .
Biological Activity
2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, highlighting its role in cancer therapy and other therapeutic areas.
Chemical Structure and Synthesis
The compound features a chloro substituent on the benzamide moiety and a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction between 2-chlorobenzoyl chloride and a substituted hydrazine to yield the desired pyrazole derivative. Various synthetic routes have been explored to optimize yields and enhance biological activity.
Pharmacological Activities
Recent studies have demonstrated that pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of the pyrazole ring into the benzamide structure has been shown to enhance the binding affinity to specific biological targets.
Anticancer Activity
This compound has been evaluated for its anticancer potential against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values were reported at approximately 3.79 µM, indicating significant cytotoxicity.
- SF-268 (brain cancer) : The compound demonstrated an IC50 value of 12.50 µM.
- NCI-H460 (lung cancer) : An IC50 of 42.30 µM was observed, suggesting moderate activity against this cell line .
These findings underscore the potential of this compound as a lead candidate for further development in cancer therapeutics.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. It is hypothesized that the pyrazole moiety interacts with specific receptors or enzymes involved in tumor growth regulation.
Case Studies
Several studies have been conducted to evaluate the effectiveness of this compound in vivo:
- In Vivo Efficacy : In animal models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This was accompanied by a decrease in markers associated with tumor growth and metastasis.
- Combination Therapies : When combined with established chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall therapeutic efficacy while reducing side effects typically associated with higher doses of chemotherapy .
Data Summary Table
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF7 | 3.79 | Significant cytotoxicity |
SF-268 | 12.50 | Moderate activity |
NCI-H460 | 42.30 | Moderate activity |
Properties
IUPAC Name |
2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-14-4-2-1-3-13(14)16(21)19-12-7-5-11(6-8-12)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGNSSUHMSAHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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